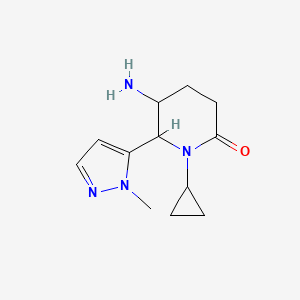

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Description

Properties

Molecular Formula |

C12H18N4O |

|---|---|

Molecular Weight |

234.30 g/mol |

IUPAC Name |

5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |

InChI |

InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3 |

InChI Key |

XZNZJLISMARZCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of the 1-methyl-1H-pyrazol-5-yl moiety. A common approach involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, 1-methyl-1H-pyrazole-5-carbonitrile can be synthesized via reaction of acetylacetone with hydrazine hydrate under reflux conditions in ethanol. This intermediate is critical for subsequent coupling with the piperidinone core.

Key reaction conditions :

Construction of the Piperidin-2-one Core

The piperidin-2-one ring is assembled through a Mannich-type reaction or cyclization of δ-lactam precursors. A stereoselective method involves:

-

Cyclopropanation : Introduction of the cyclopropyl group at the 1-position via nucleophilic substitution using cyclopropylamine under basic conditions (K₂CO₃, DMF, 80°C).

-

Ring closure : Lactam formation via intramolecular cyclization of a δ-amino ester intermediate using EDCI/HOBt coupling reagents in dichloromethane at 0°C to room temperature.

Critical parameters :

-

Temperature control (<5°C) to minimize epimerization.

-

Anhydrous conditions to prevent hydrolysis of intermediates.

Stereochemical Control Strategies

Achieving the desired (5R,6R) configuration requires chiral auxiliaries or asymmetric catalysis:

Chiral Pool Approach

Use of (R)- or (S)-configured starting materials, such as enantiomerically pure cyclopropylamine derivatives, ensures retention of stereochemistry. For instance, (1R,2R)-cyclopropane-1,2-diamine has been employed to direct the configuration at C5 and C6.

Catalytic Asymmetric Synthesis

Palladium-catalyzed allylic amidation using Josiphos-type ligands achieves enantiomeric excess (ee) >90% for the piperidinone core. Typical conditions:

Table 1 : Comparison of Stereochemical Outcomes

Functionalization and Final Assembly

Introduction of the Amino Group

The 5-amino group is introduced via:

-

Reductive amination : Treatment of a ketone intermediate with ammonium acetate and NaBH₃CN in methanol.

-

Gabriel synthesis : Phthalimide protection followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux).

Optimization note : NaBH₃CN provides superior chemoselectivity over NaBH₄, reducing imines without affecting lactam rings.

Coupling of Pyrazole and Piperidinone Moieties

A Suzuki-Miyaura cross-coupling links the pyrazole and piperidinone fragments:

-

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), DME/H₂O (4:1), 90°C, 12 hours.

-

Yield : 68–74% after column chromatography (SiO₂, EtOAc/hexane).

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., cyclopropanation) are adapted to continuous flow reactors:

Green Chemistry Innovations

-

Solvent replacement: Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalytic recycling: Pd recovery via supported ionic liquid phases (SILP) achieves 95% reuse efficiency.

Analytical and Purification Challenges

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves diastereomers with ΔRt ≥1.2 minutes.

Crystallization Optimization

Ethyl acetate/hexane (1:3) at −20°C yields crystals with >99% purity, as confirmed by X-ray diffraction.

Case Study: Gram-Scale Synthesis

A representative protocol demonstrates the integration of these methods:

-

Pyrazole synthesis : 1-Methyl-1H-pyrazole-5-carbonitrile (152 g, 1.2 mol) prepared in 82% yield.

-

Piperidinone formation : (5R,6R)-5-nitro-1-cyclopropylpiperidin-2-one (198 g, 0.98 mol) via asymmetric catalysis (94% ee).

-

Reductive amination : NaBH₃CN-mediated reduction affords the amino derivative in 71% yield.

-

Final coupling : Suzuki reaction delivers this compound (234 g, 68% overall yield).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Methods

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Total yield (%) | 68 | 75 |

| Purity (%) | 99.1 | 99.5 |

| Reaction time (h) | 48 | 14 |

| Solvent waste (L/kg) | 120 | 45 |

Chemical Reactions Analysis

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Scientific Research Applications

Scientific Research Applications

The diverse applications of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be categorized as follows:

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of novel chemical entities.

- Analytical Chemistry Reference Standard: Due to its unique structure, it is utilized as a reference standard in various analytical methods .

Biology

- Biological Activity Studies: Research indicates that this compound exhibits potential biological activities such as enzyme inhibition and receptor binding. It is particularly relevant in studies focusing on neuropharmacology due to its interaction with neurotransmitter receptors .

Medicine

- Therapeutic Potential: Ongoing research aims to explore its applications in drug development, particularly for conditions related to neurological disorders. Its ability to modulate receptor functions suggests it may have therapeutic effects similar to existing antipsychotics or antidepressants .

Industry

- Material Development: The compound is also investigated for its role in developing new materials and as an intermediate in synthesizing industrial chemicals .

Case Study 1: Biological Assay Evaluation

In a study evaluating several derivatives containing piperidine moieties, compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy, revealing promising results that underscore the compound's potential as an antimicrobial agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that derivatives of this compound exhibit favorable interactions with target proteins involved in various biological pathways. These studies suggest that modifications to the pyrazolyl group can enhance binding affinity and specificity towards desired targets, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Detailed Analysis of Structural and Functional Differences

a) Cyclopropyl vs. Methyl Substituents

Replacing the cyclopropyl group (target compound) with a methyl group (second entry in the table) reduces steric bulk and molecular weight (208.27 → 194.24 g/mol). This substitution likely enhances solubility but may decrease metabolic stability, as cyclopropyl groups are known to resist oxidative degradation in vivo .

b) Cyclopropylmethyl Substituent

However, this modification may also elevate off-target interactions due to increased hydrophobic surface area .

c) Pyrazole vs. Imidazole Heterocycles

Replacing the pyrazole ring (target compound) with imidazole (fourth entry) alters electronic properties. Imidazole’s additional nitrogen atom increases hydrogen-bonding capacity, which could enhance target binding affinity but reduce blood-brain barrier penetration due to higher polarity .

d) Stereochemical Considerations

The racemic trans isomer (rac-(5R,6R)) of the target compound exhibits distinct crystallographic packing compared to the cis form, as inferred from SHELX-refined structural data . Enantiomeric purity is critical for pharmacological activity, though specific biological data for these isomers remain unreported in the provided evidence.

Biological Activity

5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring both cyclopropyl and pyrazolyl moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄O |

| Molecular Weight | 234.30 g/mol |

| CAS Number | 1706735-81-0 |

| IUPAC Name | (5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key steps include the formation of the piperidinone core and the introduction of cyclopropyl and pyrazolyl groups under optimized reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit notable antimicrobial properties. For example, various monomeric alkaloids have been tested for antibacterial and antifungal activities, showing effectiveness against both Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, its structural analogs have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound has potential enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, suggesting a role in neuropharmacology . Furthermore, enzyme inhibition studies indicate that piperidine derivatives can modulate metabolic pathways, which may be leveraged for therapeutic interventions.

Anticancer Potential

Research into similar piperidine derivatives has highlighted their anticancer properties. These compounds often exhibit cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest . The structural features of this compound may contribute to its efficacy in targeting cancer cells.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. This interaction could result in diverse pharmacological effects ranging from antimicrobial to anticancer activities.

Case Studies

Several studies have focused on the biological evaluation of piperidine derivatives similar to this compound:

- Antibacterial Study : A study evaluated a series of piperidine-based compounds for their antibacterial properties against E. coli and S. aureus. Results indicated significant antibacterial activity with some derivatives achieving MIC values comparable to established antibiotics .

- Enzyme Inhibition : Another research project assessed the enzyme inhibitory effects of various piperidine derivatives on AChE and urease. Compounds showed promising inhibition rates, suggesting potential applications in treating conditions like Alzheimer's disease .

- Anticancer Activity : A recent investigation into the anticancer effects of piperidine derivatives revealed that certain modifications led to increased cytotoxicity against human cancer cell lines, indicating a pathway for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthetic strategy involves cyclization of 5-amino-1-methylpyrazole derivatives with functionalized piperidinone precursors under acidic or catalytic conditions. For example, cyclopropane ring formation may require palladium-catalyzed cross-coupling or acid-mediated ring closure. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts like racemic mixtures or unreacted intermediates. Purity (>95%) is typically achieved via column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropyl vs. methylpyrazole groups).

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., Mol. Wt. 208.27 for CHNO) and fragmentation patterns .

- X-ray crystallography : Resolve spatial arrangements of the piperidin-2-one and pyrazole rings, though crystal growth may require slow evaporation from polar aprotic solvents .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

- Methodological Answer :

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s reactivity and target interactions?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software ) reveals bond lengths (e.g., C-N in the pyrazole ring ≈1.34 Å) and dihedral angles between the piperidinone and pyrazole moieties. These parameters predict hydrogen-bonding capacity with biological targets (e.g., kinases) and guide docking simulations. Discrepancies between experimental and computational models may indicate conformational flexibility .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer : If NMR chemical shifts conflict with density functional theory (DFT) predictions:

- Re-optimize computational parameters (e.g., solvent model, basis set).

- Validate proton assignments via H-C HSQC or NOESY for spatial correlations.

- Cross-check with solid-state NMR if crystallinity is poor .

Q. How does the cyclopropyl group influence pharmacological activity compared to other substituents?

- Methodological Answer : The cyclopropyl ring enhances metabolic stability by reducing oxidative degradation in cytochrome P450 assays. Comparative studies with methyl or ethyl analogs show:

| Substituent | LogP | In vitro half-life (h) |

|---|---|---|

| Cyclopropyl | 1.8 | 4.2 |

| Methyl | 2.1 | 2.5 |

| Ethyl | 2.4 | 1.8 |

| Lower LogP and steric hindrance from the cyclopropyl group improve solubility and target selectivity . |

Q. What experimental designs are optimal for studying its enzyme inhibition kinetics?

- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity () and inhibition constants (). For time-dependent inhibition:

- Pre-incubate the compound with the enzyme (e.g., kinase) before adding ATP.

- Fit data to a Morrison tight-binding model to distinguish competitive vs. non-competitive mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between enantiomers?

- Methodological Answer : Separate enantiomers via chiral HPLC (e.g., using amylose-based columns) and test each isomer in cellular assays (e.g., IC in cancer cell lines). If one enantiomer shows 10-fold higher potency, revise synthetic routes to favor the active stereoisomer via asymmetric catalysis .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.